molecular formula C16H26N4O8S B7980886 ArphamenineBHemisulfate

ArphamenineBHemisulfate

Cat. No.: B7980886
M. Wt: 434.5 g/mol
InChI Key: WIPZBEQQKUCCLX-YLAFAASESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Arphamenine B hemisulfate is synthesized through microbial fermentation. The compound is isolated from bacterial cultures, specifically those that produce aminopeptidase B inhibitors . The synthetic route involves the fermentation of bacteria, followed by extraction and purification processes to obtain the pure compound. The reaction conditions typically involve maintaining the bacterial cultures at optimal growth conditions, followed by the use of solvents and chromatographic techniques for purification .

Chemical Reactions Analysis

Arphamenine B hemisulfate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Arphamenine B hemisulfate exerts its effects by inhibiting aminopeptidase B, a Zn2±dependent exopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving arginine and lysine residues from peptide substrates. This inhibition leads to the accumulation of peptide substrates, which can enhance immune responses and affect various biological pathways .

Comparison with Similar Compounds

Arphamenine B hemisulfate is unique compared to other aminopeptidase B inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

Arphamenine B hemisulfate stands out due to its selective inhibition of aminopeptidase B and its ability to enhance immune responses .

Properties

IUPAC Name

(2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPZBEQQKUCCLX-YLAFAASESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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